molecular formula C5H5ClF2O2 B043969 Allyl chlorodifluoroacetate CAS No. 118337-48-7

Allyl chlorodifluoroacetate

Cat. No. B043969
CAS RN: 118337-48-7
M. Wt: 170.54 g/mol
InChI Key: RVOSMQFOBYVXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of allyl chlorodifluoroacetate involves the Reformatskii-Claisen reaction, which affords 2,2-difluoro-4-pentenoic acid in good yields, starting from inexpensive chloro-difluoroacetic acid. This method provides an efficient route to obtain a variety of useful fluorine-containing synthetic building blocks (Greuter, Lang, & Romann, 1988).

Molecular Structure Analysis

The molecular structure of this compound allows for its reactivity towards butyllithium, leading to a concise synthesis of gem-difluoro2-ethoxy allylic alcohols. This unique reactivity is attributed to the chlorine atom in chlorodifluoromethyl epoxy ethers, showcasing the compound's versatile chemistry (Bégué, Bonnet‐Delpon, & Rock, 1994).

Chemical Reactions and Properties

This compound participates in practical chlorodifluoromethylation reactions mediated by diacyl peroxide generated in situ from chlorodifluoroacetic anhydride. This process allows for allylic and amino-chlorodifluoromethylations of alkenes, showcasing its significant role in the formation of chlorodifluoromethylated compounds (Kawamura et al., 2018).

Physical Properties Analysis

The physical properties of this compound, such as boiling point, melting point, and solubility, are crucial for its handling and application in chemical syntheses. However, detailed data on these physical properties specifically for this compound are not readily available in the cited literature. The focus tends to be on the compound's reactivity and the products derived from its application in synthesis.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity in various chemical reactions, are highlighted by its role in the formation of fluorine-containing organozinc reagents and its involvement in Reformatskii-type reactions. These reactions underscore the compound's utility in synthesizing fluorine-containing molecules, an area of significant interest in chemical research (Lang & Schaub, 1988).

Scientific Research Applications

  • Fluorine-Containing Synthetic Building Blocks : Allyl chlorodifluoroacetate is used in the Silicon-induced Reformatskii-Claisen reaction, yielding valuable fluorine-containing synthetic building blocks. This method is particularly promising for the synthesis of organozinc compounds (Greuter, Lang, & Romann, 1988).

  • Starting Material for Reformatskii-Type Syntheses : It serves as a promising starting material for Reformatskii-type syntheses of fluorine-containing molecules, offering an attractive alternative to bromodifluoroacetic acid (Lang & Schaub, 1988).

  • Chlorodifluoromethylation Reactions : The compound is used in developing practical chlorodifluoromethylation reactions, enabling efficient allylic and amino-chlorodifluoromethylations of alkenes under metal-free conditions (Kawamura et al., 2018).

  • Difluoromethylation of Thiols : It is effective in the difluoromethylation of thiols, particularly for heterocyclic nitrogen compounds and phenylselenol, offering versatility in thiol-based synthesis (Mehta & Greaney, 2013).

  • Synthesis of Tertiary Homoallylic Alcohols : this compound is used in catalytic methods for adding organoboron reagents to fluorine-substituted ketones, producing tertiary homoallylic alcohols with high enantiomeric purity. This has potential applications in medical, agricultural, and materials research (Lee et al., 2016).

  • Synthesis of gem-Difluoro2-ethoxy Allylic Alcohols : This compound enables the synthesis of gem-difluoro2-ethoxy allylic alcohols from ethyl chlorodifluoroacetate, using chlorodifluoromethyl epoxy ethers (Bégué, Bonnet-Delpon, & Rock, 1994).

  • Preparation of Difluoromethylene-Functionalized Compounds : It facilitates the convenient synthesis of difluoromethylene-functionalized compounds from chlorodifluoroacetic acid (Yoshida, Morinaga, & Iyoda, 1994).

  • Environmental Impact Study : The environmental impact of unsaturated fluoroesters, including compounds related to this compound, is studied, focusing on their atmospheric chemistry and environmental effects (Rodríguez et al., 2016).

Mechanism of Action

Target of Action

Allyl chlorodifluoroacetate is primarily involved in the synthesis of complex molecules through the process of allylic substitution . It interacts with group IX-metal catalysts, such as palladium, rhodium, and iridium, which serve as its primary targets .

Mode of Action

The compound undergoes a process called oxidative allylic C–H functionalization via group IX-metal catalysis . This process involves the direct functionalization of allylic C–H bonds of unactivated alkenes, thereby avoiding the need for prefunctionalization . The process involves the palladium(II)-dependent release of difluorocarbene and rapid difluorocarbene migratory insertion .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of gem-difluoroalkenes, including drug-like molecules, with high functional group tolerance . The synthetic utility of this protocol has also been demonstrated by the diverse transformations of the resulting gem-difluoroalkenes into medicinally interesting fluorinated structures, including trifluoromethyl, difluoromethylene, and monofluorovinyl-containing compounds .

Result of Action

The result of this compound’s action is the efficient preparation of various gem-difluoroalkenes, including drug-like molecules, with high functional group tolerance . These gem-difluoroalkenes can then be transformed into a wide range of mono-, di-, and trifluorinated compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of other chemicals, can affect the compound’s action, efficacy, and stability . Furthermore, the compound’s reactivity and stability can also be influenced by the presence of protective groups .

Safety and Hazards

Allyl chlorodifluoroacetate is a chemical compound that should be handled with care. It is highly flammable and can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions of Allyl chlorodifluoroacetate involve its use in the synthesis of 2′,3′-dideoxy-6′,6′-difluoro-2′-thionucleosides, analogues of highly bioactive L-OddC and 3TC . It also has potential applications in the synthesis of nitrogen-based heterocyclic compounds .

properties

IUPAC Name

prop-2-enyl 2-chloro-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClF2O2/c1-2-3-10-4(9)5(6,7)8/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOSMQFOBYVXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434085
Record name Allyl chlorodifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118337-48-7
Record name Allyl chlorodifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 1.5 liter sulfonation flask with a water separator, 294.0 g (2.25 mol) of chlorodifluoroacetic acid (pure, from Fluka AG) and 228.0 g (3.93 mol) of allyl alcohol are dissolved in 1 liter of chloroform and kept under reflux for 17 hours in the presence of 11.25 g of p-toluenesulfonic acid (0.06 mol), 41 ml of H2O separating out. The yellow reaction solution is washed twice with H2O and 3 times with saturated aqueous NaHCO3 solution, dried over MgSO4 and distilled under normal pressure through a Vigreux column. Yield: 306.0 g (80%) of a colourless oil of boiling point 98°-100° C./988 mbar.
Quantity
11.25 g
Type
reactant
Reaction Step One
Name
Quantity
41 mL
Type
solvent
Reaction Step One
Quantity
294 g
Type
reactant
Reaction Step Two
Quantity
228 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl chlorodifluoroacetate
Reactant of Route 2
Reactant of Route 2
Allyl chlorodifluoroacetate
Reactant of Route 3
Reactant of Route 3
Allyl chlorodifluoroacetate
Reactant of Route 4
Reactant of Route 4
Allyl chlorodifluoroacetate
Reactant of Route 5
Reactant of Route 5
Allyl chlorodifluoroacetate
Reactant of Route 6
Reactant of Route 6
Allyl chlorodifluoroacetate

Q & A

Q1: What is the role of allyl chlorodifluoroacetate in the synthesis of 2',3'-dideoxy-6',6'-difluoro-2'-thionucleosides?

A1: this compound serves as a key starting material in the synthesis. It undergoes a TMSCl/pyridine-induced stereoselective Reformatskii-Claisen rearrangement, which is crucial for establishing the desired stereochemistry in the final 2',3'-dideoxy-6',6'-difluoro-2'-thionucleoside analogs. [, ]

Q2: Why is the stereoselective synthesis of these nucleoside analogs important?

A2: The stereoselective synthesis is particularly important because these nucleoside analogs are designed to mimic naturally occurring nucleosides like L-OddC and 3TC. These natural compounds exhibit potent antiviral activity. By controlling the stereochemistry during synthesis, researchers aim to create analogs with improved pharmacological properties, such as enhanced activity and selectivity towards specific viral targets. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.